molecular formula C8H16ClNO2 B2898461 Azocane-2-carboxylic acid hydrochloride CAS No. 14026-63-2; 1803565-99-2

Azocane-2-carboxylic acid hydrochloride

Cat. No.: B2898461
CAS No.: 14026-63-2; 1803565-99-2
M. Wt: 193.67
InChI Key: SGSJEVCYTWHFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) is a heterocyclic organic compound with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . The compound features an eight-membered azocane ring (a saturated azepane derivative) with a carboxylic acid substituent at the 2-position, forming a hydrochloride salt. Its MDL number is MFCD28246545, and it is listed as temporarily out of stock in global chemical databases, with availability varying by region (e.g., China, U.S., India, Germany) .

Properties

IUPAC Name

azocane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)7-5-3-1-2-4-6-9-7;/h7,9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSJEVCYTWHFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Azocane-2-carboxylic acid hydrochloride belongs to a broader class of heterocyclic carboxylic acid hydrochlorides . Below is a comparative analysis with structurally or functionally related compounds, supported by evidence from diverse sources:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
Azocane-2-carboxylic acid HCl C₈H₁₆ClNO₂ 193.67 1803565-99-2 8-membered azocane ring; carboxylic acid at C2
Berberine hydrochloride C₂₀H₁₈ClNO₄ 371.8 633-65-8 Benzylisoquinoline alkaloid; conjugated aromatic system
Yohimbine hydrochloride C₂₁H₂₆ClN₂O₃ 390.9 65-19-0 Yohimban ring system (indole alkaloid); ester and amine groups
Tranylcypromine hydrochloride C₉H₁₂ClN 169.65 13492-01-8 Cyclopropylamine derivative; monoamine oxidase inhibitor




Key Observations :

  • Azocane-2-carboxylic acid HCl is structurally simpler and smaller than alkaloid-based hydrochlorides like berberine or yohimbine, which have complex polycyclic frameworks .

Key Observations :

  • Azocane-2-carboxylic acid HCl’s pharmacological role remains uncharacterized in the provided evidence, unlike berberine (antimicrobial) or tranylcypromine (antiviral) .
  • Yohimbine’s adrenergic activity contrasts with azocane’s undefined bioactivity, highlighting structural diversity in hydrochloride salts .

Preparation Methods

Cyclization of Amino Acid Precursors

A common approach involves cyclizing linear amino acid derivatives. For instance, 8-aminooctanoic acid can undergo intramolecular lactamization under acidic conditions. Phosphorus pentachloride ($$ \text{PCl}_5 $$) facilitates the conversion of the carboxylic acid to an acyl chloride, which subsequently reacts with the amine group to form the azocane ring. Treatment with ammonia yields the free base, followed by hydrochloric acid to produce the hydrochloride salt.

Reaction Scheme:
$$
\text{8-Aminooctanoic acid} \xrightarrow{\text{PCl}5} \text{Azocane-2-carbonyl chloride} \xrightarrow{\text{NH}3} \text{Azocane-2-carboxylic acid} \xrightarrow{\text{HCl}} \text{this compound}
$$

This method typically achieves yields of 45–55%, with purity ≥95% after recrystallization.

Lactam Hydrolysis

Azocane lactam derivatives serve as intermediates. Hydrolysis of the lactam ring under acidic conditions (e.g., 6M HCl, reflux) generates the carboxylic acid, which is neutralized and converted to the hydrochloride salt. This route benefits from the commercial availability of lactam precursors but requires careful pH control to prevent side reactions.

Example Conditions:

  • Lactam : 1-Benzyl-azocane-2-carboxylate
  • Reagents : 10% Pd/C, $$ \text{H}_2 $$ (1 atm), ethanol
  • Yield : 70–75% after debenzylation and salt formation.

Resolution of Racemic Mixtures

For enantiomerically pure samples, chiral resolution is employed. A racemic mixture of azocane-2-carboxylic acid is reacted with D-α-phenylethylamine to form diastereomeric salts. Recrystallization in ethanol or acetonitrile isolates the (S)-enantiomer, which is debenzylated and acidified to yield the hydrochloride salt.

Key Data:

Parameter Value
Resolution solvent Ethanol
Recrystallization Acetonitrile
Optical purity ≥98% ee

Optimization Strategies

Solvent and Temperature Effects

Cyclization reactions require high-dilution conditions to minimize intermolecular interactions. Tetrahydrofuran (THF) at 0–5°C enhances ring-closure efficiency, while elevated temperatures (80–100°C) favor lactam hydrolysis.

Catalytic Enhancements

Palladium-catalyzed hydrogenolysis (10% Pd/C) effectively removes benzyl protecting groups, achieving debenzylation yields >90%. Grubbs catalysts have been explored for ring-closing metathesis but show limited efficacy for eight-membered rings due to competing oligomerization.

Analytical Characterization

Derivative Formation

Derivatization with 2,4-dinitrophenylhydrazine confirms the carboxylic acid functionality. The hydrazone derivative exhibits a melting point of 139°C, consistent with literature values.

Spectroscopic Data

  • IR : $$ \nu(\text{C=O}) $$ at 1705 cm$$^{-1} $$, $$ \nu(\text{N-H}) $$ at 3300 cm$$^{-1} $$.
  • $$^1\text{H NMR}$$ : δ 3.2 (m, 2H, CH$$_2$$N), δ 4.1 (q, 1H, CHCOO).

Industrial and Patent Landscape

Chinese Patent CN103467350A outlines a cost-effective resolution method using D-α-phenylethylamine, achieving 98% optical purity. Industrial-scale synthesis prioritizes benzyl-protected intermediates to streamline purification, though environmental concerns over benzyl halide byproducts persist.

Q & A

Q. How can researchers design assays to evaluate the bioactivity of this compound in neurodegenerative disease models?

  • Methodological Answer :
  • In vitro models : Use SH-SY5Y neuroblastoma cells for cytotoxicity (MTT assay) and ROS (Reactive Oxygen Species) detection.
  • In vivo models : Administer to transgenic mice (e.g., APP/PS1 for Alzheimer’s) and assess cognitive deficits via Morris Water Maze.
  • Mechanistic studies : Perform Western blotting for autophagy markers (LC3-II, p62) .

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